molecular formula C14H15N3O2 B2923359 N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1052629-15-8

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2923359
CAS No.: 1052629-15-8
M. Wt: 257.293
InChI Key: FQWOJGFFVKUXNB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethylpyrazole core substituted with a 4-acetylphenyl group at the carboxamide position. The compound’s molecular formula is C₁₄H₁₆N₄O₂ (molecular weight: 272.30 g/mol) . The acetyl group on the phenyl ring confers electron-withdrawing properties, which may influence its pharmacokinetic and pharmacodynamic behavior, such as receptor binding affinity and metabolic stability.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17-9-8-13(16-17)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWOJGFFVKUXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or pyrazole groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Oxidized derivatives such as N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Reduced products like N-(4-hydroxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The acetyl group in the target compound contrasts with chlorinated (e.g., 2,4-dichlorophenyl in ) or sulfonamide (e.g., 4h in ) substituents. Chlorine atoms enhance lipophilicity and receptor binding (e.g., CB1 IC₅₀ = 0.139 nM for the dichlorophenyl analog) but may increase toxicity risks .
  • Solubility : Sulfonamide-containing analogs (e.g., 4h) likely exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the acetylphenyl group in the target compound may balance moderate solubility with membrane permeability .
  • Steric Effects : Bulky substituents like 3,5-di-tert-butyl-4-hydroxyphenyl (4h) improve antioxidant activity but reduce metabolic stability compared to the compact acetylphenyl group .

Key Insights :

  • The dichlorophenyl-pyridylmethyl analog () demonstrates exceptional CB1 receptor antagonism, likely due to chlorine-induced electron withdrawal enhancing ligand-receptor interactions. The target compound’s acetyl group may provide weaker but selective binding.
  • Antioxidant activity in 4h () highlights the role of bulky phenolic groups, which are absent in the acetylphenyl derivative.

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound ~2.5 ~0.1 (low) Moderate (acetyl hydrolysis risk)
4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide ~2.8 ~0.3 High (ether groups resist hydrolysis)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ~4.1 <0.05 Low (chlorine reduces cytochrome P450 metabolism)

Key Insights :

  • The target compound’s moderate logP (~2.5) suggests better membrane permeability than highly chlorinated analogs (logP ~4.1) but lower solubility.
  • Ethoxy and methoxy groups () improve metabolic stability compared to acetyl groups, which are prone to enzymatic hydrolysis.

Biological Activity

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C13_{13}H14_{14}N2_{2}O2_{2} with a molecular weight of approximately 246.26 g/mol. The specific substitution pattern includes an acetyl group on the phenyl ring and an ethyl group attached to the pyrazole nitrogen, which influences its biological activity.

The primary target of this compound is heat shock protein HSP 90-alpha . This protein plays a crucial role in cellular processes such as signal transduction and cell cycle regulation. The interaction with HSP 90-alpha may lead to alterations in these pathways, potentially influencing cell behavior and offering therapeutic benefits, particularly in cancer treatment.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : The compound's ability to modulate HSP 90-alpha suggests potential use in cancer therapies by disrupting tumor cell growth and survival pathways.
  • Anti-inflammatory Effects : Similar compounds in the pyrazole class have demonstrated significant anti-inflammatory properties. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial activity against various bacterial strains, enhancing their therapeutic potential against infections .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. Modifications in the substituents on the pyrazole ring or the phenyl group can significantly affect its activity:

Compound NameStructureUnique Features
N-(4-acetylphenyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamideStructureContains a bromine atom, altering reactivity
N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamideStructureMethyl group instead of ethyl, affecting steric properties
This compoundStructureDifferent carboxamide position may influence biological activity

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anti-inflammatory Activity : A study reported that certain pyrazole derivatives exhibited significant anti-inflammatory effects in vivo, demonstrating up to 78% reduction in edema compared to standard drugs like ibuprofen .
  • Anticancer Research : In vitro studies highlighted that modifications in the pyrazole structure could enhance anticancer activity through improved binding affinity to HSP 90-alpha, leading to reduced proliferation of cancer cells .
  • Antimicrobial Testing : Compounds similar to this compound were screened against various pathogens, showing promising results in inhibiting growth at low concentrations, which indicates potential for development into therapeutic agents .

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